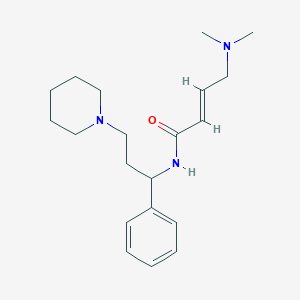
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have a significant impact on glucose metabolism and insulin regulation, making it a promising candidate for the treatment of type 2 diabetes.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting the activity of this compound, this compound inhibitor increases the levels of incretin hormones, which in turn promotes insulin secretion and improves glucose metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on glucose metabolism and insulin regulation. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in patients with type 2 diabetes. Additionally, this compound inhibitor has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor is its specificity for this compound, which minimizes off-target effects. Additionally, this compound inhibitor has a relatively low toxicity profile, making it a safe candidate for therapeutic use. However, one limitation of this compound inhibitor is its short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that have longer half-lives and improved pharmacokinetic profiles. Additionally, there is interest in exploring the potential therapeutic applications of this compound inhibitor for other conditions, such as obesity and cardiovascular disease. Finally, there is interest in further elucidating the mechanisms of action of this compound inhibitor, particularly with regard to its anti-inflammatory and anti-oxidant effects.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor involves a multistep process that begins with the reaction of piperidine with 1-bromopropane to form 1-phenyl-3-piperidin-1-ylpropan-1-ol. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with 2-bromoacrylonitrile to form the final product.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been found to improve glucose metabolism and insulin sensitivity by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are important regulators of glucose metabolism and insulin secretion, and their degradation by this compound can lead to impaired glucose metabolism and insulin resistance.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-22(2)14-9-12-20(24)21-19(18-10-5-3-6-11-18)13-17-23-15-7-4-8-16-23/h3,5-6,9-12,19H,4,7-8,13-17H2,1-2H3,(H,21,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPSVIECFREIJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
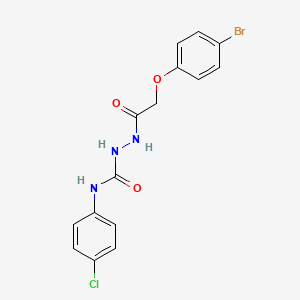
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)
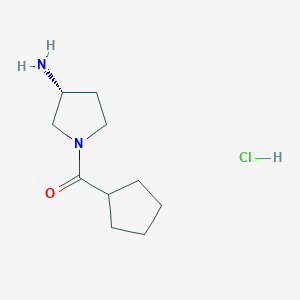
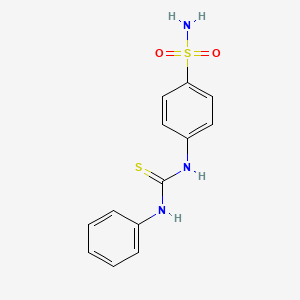
![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
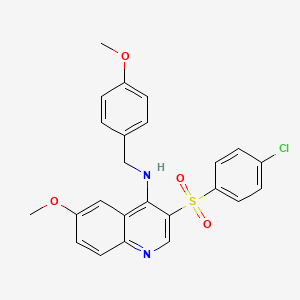
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
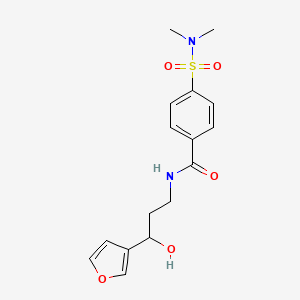
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

